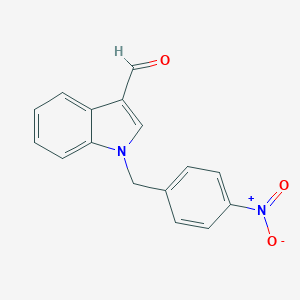

1-(4-硝基苯甲基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives, including those similar to "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," involves nucleophilic substitution reactions and cycloisomerization processes. For instance, derivatives have been synthesized through reactions involving indole-3-carbaldehyde with different substituents, showcasing the versatility of indole chemistry (Yamada et al., 2009; Kothandaraman et al., 2011; Kothandaraman et al., 2013).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde," often features a nearly planar indole ring system, which significantly influences its chemical reactivity and interaction with biological targets. The dihedral angle between the indole and substituent phenyl rings can affect the molecule's overall conformation and thus its properties (Sonar, Parkin, & Crooks, 2006).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including nucleophilic substitution and cycloisomerization, leading to a wide range of products. The functional groups present in these molecules, such as the aldehyde and nitro groups, play a pivotal role in their reactivity, allowing for the synthesis of complex structures and the introduction of additional functional groups for further chemical modifications (Yamada et al., 2009; Kothandaraman et al., 2011).

科学研究应用

新颖的合成方法

研究人员已经开发出新的吲哚衍生物的合成方法,这些衍生物对药物和材料科学至关重要。例如,一种涉及从硝基苯甲酸酯开始的一系列反应的吲哚-4-甲醛的合成方法展示了吲哚衍生物在化学合成中的多功能性 (薛中军, 2004).

结构分析

与“1-(4-硝基苯甲基)-1H-吲哚-3-甲醛”类似的化合物的结构分析揭示了其复杂的几何形状和进一步化学修饰的潜力。例如,1-(4-叔丁基苯甲基)-1H-吲哚-3-甲醛的分析提供了对吲哚环系及其衍生物平面的见解,这对于理解它们的反应性和相互作用至关重要 (Vijayakumar N. Sonar, Sean Parkin, P. Crooks, 2006).

新化合物的构建模块

吲哚衍生物被证明是亲核取代反应中的多功能亲电试剂,可用作合成复杂有机分子的构建模块。研究表明,甲氧基-硝基吲哚-3-甲醛与亲核试剂的区域选择性反应,导致三取代吲哚衍生物的制备,突出了该化合物在构建具有潜在生物活性的新化学实体中的作用 (山田浩司等,2009).

催化和反应机理

某些吲哚-2-甲醛前体的金催化环异构化说明了“1-(4-硝基苯甲基)-1H-吲哚-3-甲醛”衍生物在催化和合成中的应用。该方法突出了金催化在有机合成中的效率,通过涉及活化和分子内加成反应的机理提供了一条通往各种吲哚衍生物的途径 (Prasath Kothandaraman 等,2011).

安全和危害

未来方向

作用机制

- The primary target of this compound is glutathione S-transferase (GST) , specifically the GSTP1 isoform .

- GSTs are enzymes involved in the conjugation of reduced glutathione (GSH) to various hydrophobic electrophiles. They play a crucial role in detoxification processes by facilitating the addition of GSH to lipophilic toxins or wastes, preparing them for excretion .

Target of Action

Mode of Action

属性

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFXXLBXDAJAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)